molecular formula C13H11BrS B7857912 1-Bromo-2-(phenylsulfanylmethyl)benzene

1-Bromo-2-(phenylsulfanylmethyl)benzene

Cat. No.: B7857912
M. Wt: 279.20 g/mol
InChI Key: FYLAMJZUDZZFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(phenylsulfanylmethyl)benzene is an organic compound with the molecular formula C13H11BrS. It is a brominated aromatic compound where a bromine atom is attached to the benzene ring, and a phenylsulfanylmethyl group is also attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(phenylsulfanylmethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-(phenylsulfanylmethyl)benzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, maintaining the aromaticity of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(phenylsulfanylmethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenylsulfanylmethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-(phenylsulfanylmethyl)aniline if an amine is the nucleophile.

    Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.

    Reduction: Dehalogenated products or reduced phenylsulfanylmethyl derivatives.

Scientific Research Applications

1-Bromo-2-(phenylsulfanylmethyl)benzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure.

    Material Science: As a precursor for the synthesis of novel materials with specific properties.

    Chemical Biology: Studying the interactions of brominated aromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(phenylsulfanylmethyl)benzene in chemical reactions involves the electrophilic nature of the bromine atom, which can be attacked by nucleophiles. The phenylsulfanylmethyl group can participate in various redox reactions, influencing the overall reactivity of the compound. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(phenylsulfonyl)methylbenzene: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    1-Bromo-2-(phenylsulfanylmethyl)benzene: Similar structure but with different substituents on the benzene ring.

    2-Bromo-1-(phenylsulfanylmethyl)benzene: Positional isomer with the bromine atom and phenylsulfanylmethyl group in different positions.

Properties

IUPAC Name

1-bromo-2-(phenylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrS/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLAMJZUDZZFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.